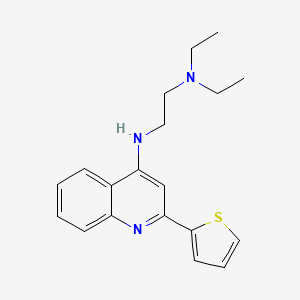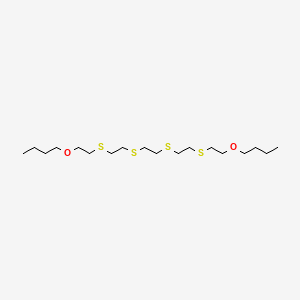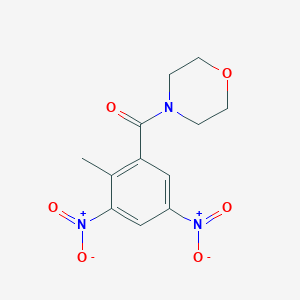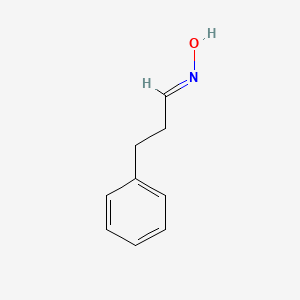
Thiophene, 3,4-diethyl-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethyl-2,5-diphenylthiophene: is a heterocyclic organic compound with the chemical formula C20H20S. It belongs to the thiophene family, which is characterized by a five-membered ring containing four carbon atoms and one sulfur atom. Thiophenes are widely studied due to their diverse applications in materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes::
Kumada Coupling: This method involves the reaction of 3,4-dibromo-2,5-diphenylthiophene with diethylzinc or triethylaluminum in the presence of a palladium catalyst. The resulting 3,4-diethyl-2,5-diphenylthiophene is obtained in good yields.
Suzuki-Miyaura Cross-Coupling: In this approach, 3,4-dibromo-2,5-diphenylthiophene reacts with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
Grignard Reaction: 3,4-dibromo-2,5-diphenylthiophene can react with ethylmagnesium bromide to form 3,4-diethyl-2,5-diphenylthiophene.
Industrial Production:: Industrial-scale production methods typically involve the use of efficient synthetic routes, optimized reaction conditions, and purification processes to obtain high-purity 3,4-diethyl-2,5-diphenylthiophene.
Chemical Reactions Analysis
Reactions::
Oxidation: 3,4-diethyl-2,5-diphenylthiophene can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the compound can yield the corresponding tetrahydrothiophene derivative.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) or strong acids (e.g., HSO).
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to sulfones or sulfoxides, while reduction results in tetrahydrothiophene derivatives.
Scientific Research Applications
Materials Science: 3,4-diethyl-2,5-diphenylthiophene is used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Industry: The compound finds applications in the synthesis of functional materials and polymers.
Mechanism of Action
The exact mechanism by which 3,4-diethyl-2,5-diphenylthiophene exerts its effects depends on its specific application. For instance, in OFETs, it acts as a charge transport material, facilitating electron or hole movement.
Comparison with Similar Compounds
3,4-diethyl-2,5-diphenylthiophene shares similarities with other thiophenes, such as 3,4-dimethyl-2,5-diphenylthiophene and 2,5-bis(4-fluorophenyl)-3,4-dimethylthiophene. its unique combination of ethyl and phenyl substituents sets it apart.
Properties
CAS No. |
101306-10-9 |
|---|---|
Molecular Formula |
C20H20S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,4-diethyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C20H20S/c1-3-17-18(4-2)20(16-13-9-6-10-14-16)21-19(17)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
DFPDXKJFCKLSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)





